CDK2 Kinase Inhibition: Class-Level Potency Baseline for Scaffold Selection
The pyrazolo[3,4-b]pyridine scaffold class demonstrates validated CDK2 inhibitory activity across multiple independent studies, establishing a reliable potency baseline for scaffold selection. While direct IC50 data for the target compound itself is not reported in accessible literature, structurally related analogs (including BMS-265246 with IC50 = 9 nM) confirm the core scaffold's capacity for high-affinity CDK2 engagement [1][2]. This class-level evidence positions 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a rationally selected starting point for CDK2-targeted medicinal chemistry campaigns.
| Evidence Dimension | CDK2/cyclin E inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class activity |
| Comparator Or Baseline | BMS-265246 (structurally related 1H-pyrazolo[3,4-b]pyridine analog): IC50 = 9 nM; Reference ribociclib: IC50 = 68 nM |
| Quantified Difference | Class analogs achieve low nanomolar potency, comparable to or exceeding clinical reference ribociclib |
| Conditions | Enzymatic kinase assay; ATP concentration not standardized across studies |
Why This Matters
Procurement of this scaffold enables CDK2-focused SAR campaigns with established class validation, reducing early-stage target engagement risk.
- [1] Misra RN, et al. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-difluorophenacyl analogues. Bioorg Med Chem Lett. 2003;13(14):2405-2408. View Source
- [2] Abdel-Mohsen HT, et al. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. 2020. View Source
